molecular formula C9H9NO2 B122357 5-Methoxy-3-methylbenzo[d]isoxazole CAS No. 145508-90-3

5-Methoxy-3-methylbenzo[d]isoxazole

Cat. No.: B122357
CAS No.: 145508-90-3
M. Wt: 163.17 g/mol
InChI Key: CXVWRMVSDDIOCG-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylbenzo[d]isoxazole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Biological Activity

5-Methoxy-3-methylbenzo[d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Synthesis

This compound has a unique molecular structure characterized by a benzo[d]isoxazole core with methoxy and methyl substituents. The synthesis typically involves cyclization reactions starting from o-aminophenol derivatives, followed by various modifications to introduce the methoxy and methyl groups.

Biological Activity Overview

Recent studies have highlighted several biological activities of this compound, including:

  • Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
  • Antioxidant Properties : It exhibits antioxidative activity, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may have implications for neurodegenerative diseases.

Anticancer Activity

A notable study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-71.2
HCT1163.7
HEK2935.3

The compound demonstrated selective toxicity towards MCF-7 cells, indicating its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. It showed improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound could be beneficial in reducing oxidative stress-related damage in cells.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings are presented in Table 2.

EnzymeIC50 (µM)Selectivity
Acetylcholinesterase29.46High
ButyrylcholinesteraseNot significantLow

These results indicate that the compound has a significant inhibitory effect on AChE, which is relevant for Alzheimer's disease treatment strategies.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as receptors or enzymes. For instance, its role as an AChE inhibitor suggests potential pathways involving neurotransmitter modulation.

Case Studies

Case Study 1 : A study involving the administration of the compound to cancer cell lines demonstrated a dose-dependent reduction in cell viability, with notable effects seen at concentrations as low as 1.2 µM against MCF-7 cells. This indicates a promising therapeutic window for further development.

Case Study 2 : In neuroprotective assays, the compound exhibited significant neuroprotective effects in vitro, supporting its potential application in treating neurodegenerative diseases by mitigating oxidative stress and enhancing cholinergic transmission.

Properties

IUPAC Name

5-methoxy-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)12-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWRMVSDDIOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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